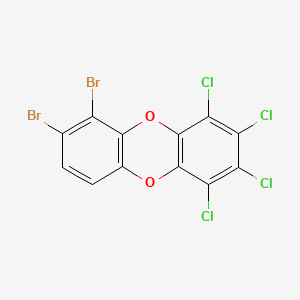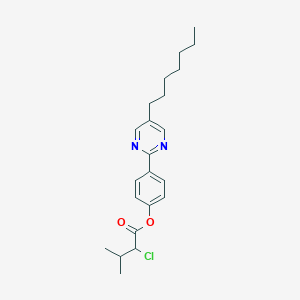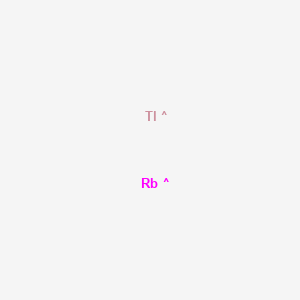
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes both nitro and amino groups attached to an anthracene backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a subject of study in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one typically involves multiple steps, starting from anthracene derivatives. The introduction of nitro groups can be achieved through nitration reactions using concentrated nitric acid and sulfuric acid. Subsequent steps involve the introduction of the diaminomethylidene group, which can be accomplished through reactions with appropriate amines under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding diamino derivative, while substitution reactions can introduce various functional groups into the anthracene ring.
Aplicaciones Científicas De Investigación
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the amino groups can form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one: shares similarities with other nitroanthracene derivatives, such as 2,7-dinitroanthracene and 9,10-dinitroanthracene.
Diaminomethylidene derivatives: Compounds like diaminomethylidenethiourea exhibit similar functional group characteristics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the anthracene backbone
Propiedades
Número CAS |
111827-41-9 |
|---|---|
Fórmula molecular |
C15H10N4O5 |
Peso molecular |
326.26 g/mol |
Nombre IUPAC |
10-hydroxy-3,6-dinitroanthracene-9-carboximidamide |
InChI |
InChI=1S/C15H10N4O5/c16-15(17)13-9-3-1-7(18(21)22)5-11(9)14(20)12-6-8(19(23)24)2-4-10(12)13/h1-6,20H,(H3,16,17) |
Clave InChI |
VDRVQQODDGZNJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C3C=C(C=CC3=C2C(=N)N)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)


![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)

